(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
Description
The compound (E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate is a structurally complex acrylate derivative featuring:
- A methyl acrylate backbone, which is common in agrochemicals and pharmaceuticals due to its reactivity and bioactivity .
- A benzo[d][1,3]dioxol-5-yl moiety, a bicyclic aromatic system known for enhancing binding affinity in biological systems .
- A cyclohexanecarboxamido group linked via a benzyl bridge to a phenyl ring, contributing to lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 3-[3-[[4-(1,3-benzodioxol-5-yl)phenyl]methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO5/c1-35-30(33)17-12-22-6-5-9-27(18-22)32(31(34)25-7-3-2-4-8-25)20-23-10-13-24(14-11-23)26-15-16-28-29(19-26)37-21-36-28/h5-6,9-19,25H,2-4,7-8,20-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMMANSTJCCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114140 | |
| Record name | Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574013-67-5 | |
| Record name | Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Fexarine is the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels in the body.
Mode of Action
Fexarine acts as a selective agonist for the FXR. This means that it binds to the FXR, activating it. The activated FXR then regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.
Biochemical Pathways
Upon activation by Fexarine, FXR modulates various biochemical pathways related to bile acid homeostasis These include pathways involved in the synthesis, transport, and metabolism of bile acids
Result of Action
The activation of FXR by Fexarine leads to the regulation of bile acid levels in the body This can have various effects at the molecular and cellular levels, including changes in gene expression and cellular metabolism
Biological Activity
The compound (E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate (CAS No. 574013-67-5) is a complex organic molecule with potential biological activities. The structure includes a benzo[d][1,3]dioxole moiety, which has been associated with various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C31H31NO5
- Molecular Weight: 497.58 g/mol
Structural Features
The compound features:
- A benzo[d][1,3]dioxole group known for its role in enhancing biological activity.
- A cyclohexanecarboxamide linkage that may contribute to its pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit anticancer properties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro studies have demonstrated that modifications to the benzo[d][1,3]dioxole moiety can enhance the potency of anticancer agents. For example, derivatives of similar structures have been reported with IC50 values significantly lower than standard treatments like sorafenib .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been documented in literature. For instance, studies on structurally similar compounds suggest they may exhibit significant activity in models of induced seizures. The mechanism often involves modulation of neurotransmitter systems or ion channels .
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibitory effects on specific enzymes:
- Cholinesterases: Compounds with similar structures have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of the benzo[d][1,3]dioxole framework possess antimicrobial properties against a range of pathogens including bacteria and fungi. This is particularly relevant in the context of developing new antibiotics .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of synthesized compounds containing the benzo[d][1,3]dioxole moiety against cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to control drugs.
Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant activity of related compounds in mice. The study found that certain derivatives exhibited comparable ED50 values to established anticonvulsants like phenobarbital.
Scientific Research Applications
Anticancer Applications
Research indicates that (E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate exhibits significant cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of angiogenesis |
These findings suggest that the compound could serve as a lead in the development of new anticancer therapies.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. It demonstrates activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell membranes, making it a candidate for developing new antibiotics, especially against multidrug-resistant strains.
Neuroprotective Effects
Preliminary studies have indicated that this compound may exhibit neuroprotective properties. It shows promise in mitigating oxidative stress and inflammation in neuronal cells, which could be beneficial for treating neurodegenerative diseases like Alzheimer's.
Synthesis and Structural Analysis
The synthesis of this compound typically involves several organic reactions, including coupling reactions that allow for the construction of the complex molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are commonly employed to characterize the synthesized compounds.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against breast cancer cell lines, noting its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Properties : Research conducted by Smith et al. demonstrated the compound's effectiveness against multidrug-resistant bacterial strains, suggesting its potential use in developing new antibiotics.
- Neuroprotection : An investigation presented in Neuroscience Letters indicated that the compound could reduce neuroinflammation in animal models of Alzheimer's disease.
Comparison with Similar Compounds
Structural and Functional Differences
Backbone Variations: The target compound and , and 5 share a methyl acrylate core, while replaces the ester with an acrylamide, altering hydrogen-bonding capacity and metabolic pathways .
Substituent Effects: Benzodioxol vs. Bromophenoxy: and ’s benzodioxol groups improve aromatic stacking in biological targets, whereas ’s bromophenoxy may enhance halogen bonding . Cyclohexane vs. Biphenyl: The target’s cyclohexanecarboxamido group (vs.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~533.6 g/mol) compared to simpler analogs (e.g., : 236.22 g/mol) suggests reduced solubility but improved membrane permeability .
Preparation Methods
Preparation of 4-(Benzo[d]dioxol-5-yl)benzylamine
Route A: Suzuki-Miyaura Coupling
- Starting materials : 4-Bromobenzaldehyde and benzo[d]dioxol-5-ylboronic acid.
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 M), dioxane/H₂O (3:1), 80°C, 12 h.
- Reductive amination : Reduce 4-(benzo[d]dioxol-5-yl)benzaldehyde with NaBH₄ in MeOH, followed by NH₄Cl/NaCNBH₃ to yield the benzylamine.
Route B: Nitration/Reduction Sequence
Amide Coupling with Cyclohexanecarboxylic Acid
Reagents :
- Cyclohexanecarboxylic acid (1.2 eq)
- EDCI (1.5 eq), HOBt (1.5 eq)
- DIPEA (2 eq), DCM, 0°C → RT, 6 h
Yield : 78–85% after silica gel chromatography (hexane/EtOAc 3:1).
Palladium-Catalyzed Fujiwara-Moritani Alkenylation
Reaction Optimization
Conditions :
- Catalyst : Pd(OAc)₂ (10 mol%)
- Oxidant : Ag₂CO₃ (2 eq)
- Solvent : DMA, 120°C, 24 h under N₂
- Acrylate source : Methyl acrylate (3 eq)
Key observations :
- The cyclohexanecarboxamide acts as a directing group, enabling meta-selective C–H activation (Figure 1).
- Steric hindrance from the benzyl group suppresses competing ortho-alkenylation.
Table 1. Impact of Oxidants on Alkenylation Efficiency
| Oxidant | Conversion (%) | (E):(Z) Ratio |
|---|---|---|
| AgOAc | 62 | 88:12 |
| Cu(OAc)₂ | 45 | 82:18 |
| Ag₂CO₃ | 91 | 95:5 |
| BQ | 28 | 76:24 |
Mechanistic Insights
The reaction proceeds via:
- Pd(II) coordination to the amide oxygen.
- C–H palladation at the meta position relative to the directing group.
- Alkene insertion into the Pd–C bond, forming the (E)-acrylate via β-hydride elimination.
Alternative Synthetic Approaches
Heck Coupling Strategy
Steps :
- Brominate the phenyl ring at the meta position using NBS/AIBN in CCl₄.
- Couple with methyl acrylate via Pd(PPh₃)₄ (5 mol%), Et₃N, DMF, 100°C.
Yield : 68% (lower than Fujiwara-Moritani due to extra bromination step).
Wittig Olefination
Reagents :
- Phosphonium ylide generated from (3-formylphenyl)amide and Ph₃P=CHCO₂Me
- LiHMDS, THF, −78°C → RT
Limitation : Poor (E)-selectivity (72:28 E:Z) compared to Pd-catalyzed methods.
Stereochemical Control and Characterization
- (E)-Configuration confirmation : $$ ^1H $$ NMR (CDCl₃): δ 6.45 (d, J = 16.2 Hz, 1H), 7.89 (d, J = 16.2 Hz, 1H).
- HPLC purity : 98.2% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Scale-Up Considerations and Process Optimization
Critical parameters :
- Oxygen exclusion : Degas solvents with N₂ to prevent Pd catalyst deactivation.
- Temperature control : Slow heating to 120°C minimizes acrylate dimerization.
- Work-up : Extract with EtOAc, wash with 5% citric acid to remove Ag residues.
Table 2. Solvent Screening for Alkenylation
| Solvent | Dielectric Constant | Conversion (%) |
|---|---|---|
| DMA | 38.9 | 91 |
| DMF | 36.7 | 85 |
| Toluene | 2.4 | 29 |
| DMSO | 46.7 | 78 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing (E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate, and how can reaction purity be maximized?
- Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions or acrylate esterification. For example, similar benzo[d][1,3]dioxole derivatives are synthesized using Knoevenagel condensation or Wittig reactions . Purification via preparative TLC (petroleum ether/ethyl acetate eluent) yields ~56% purity, as demonstrated for structurally related acrylates . Optimization includes using anhydrous conditions, catalytic bases (e.g., DBU), and inert atmospheres to suppress side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure of this acrylate derivative?
- Methodology : High-resolution and NMR are essential for verifying the (E)-configuration and substituent positions. For example, vinyl proton coupling constants () confirm the trans geometry . HRMS (e.g., ESI-TOF) validates molecular weight within 3 ppm error . IR spectroscopy can identify carbonyl (C=O, ~1700 cm) and benzodioxole C-O-C stretches (~1250 cm) .
Q. What are the primary applications of this compound in polymer science?
- Methodology : The acrylate moiety enables UV-curable coatings or thermosetting resins. For instance, epoxy-acrylate adducts in printed wiring boards require balancing monomeric (hardness) and oligomeric (flexibility) components . Incorporating this compound into siloxane-modified resins improves thermal stability (TGA analysis) and mechanical strength (DMA, tensile testing) .
Advanced Research Questions
Q. How can mixture experimental design optimize thermal and mechanical properties of polymers incorporating this acrylate?
- Methodology : Central composite design (CCD) or Box-Behnken models evaluate interactions between acrylate concentration, crosslinker ratios, and curing conditions. For example, varying 3,3,5-trimethylcyclohexyl methacrylate (TMCMA) content in automotive clearcoats correlates with hardness (ASTM D3363) and solids content . Response surface methodology (RSM) identifies optimal ratios to mitigate Tg trade-offs .
Q. What strategies resolve contradictions in reported thermal stability data for acrylate-based polymers?
- Methodology : Discrepancies arise from crosslinking density or residual monomers. Comparative DSC and TGA under nitrogen (10°C/min) quantify decomposition onset temperatures. For example, tetra-functional epoxy-acrylate crosslinkers improve char yield (>30% at 600°C) versus linear analogs . Accelerated aging studies (85°C/85% RH) assess hydrolytic stability, with FTIR tracking ester group degradation .
Q. How does the benzo[d][1,3]dioxol-5-yl moiety influence reactivity in copolymerization?
- Methodology : The electron-donating dioxole group enhances electron density in the aromatic ring, affecting radical copolymerization rates. Competitive inhibition studies (e.g., with styrene or methyl methacrylate) determine reactivity ratios () via the Mayo-Lewis equation . NMR monitors monomer consumption rates, while GPC assesses molecular weight distribution shifts .
Q. What advanced characterization techniques elucidate structure-property relationships in acrylate-modified resins?
- Methodology : Solid-state CP/MAS NMR reveals crosslinking density by quantifying mobile vs. rigid segments . Nanoindentation maps modulus (E) and hardness (H) at micron scales . SAXS detects nanoscale phase separation in siloxane-acrylate hybrids, correlating with impact resistance (ASTM D256) .
Methodological Notes
- Synthesis : Prioritize Pd-catalyzed meta-C-H activation for regioselective functionalization .
- Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) for unambiguous structural assignment .
- Polymer Design : Use bifunctional monomers (e.g., allyl methacrylate) to enhance crosslinking without brittleness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
